tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate
Overview
Description
tert-butyl N-[1-(N’-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate is a chemical compound with the molecular formula C10H21N3O3 and a molecular weight of 231.3 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with N-methylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[1-(N’-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oximes or nitriles, while reduction may produce amines or alcohols .
Scientific Research Applications
tert-butyl N-[1-(N’-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-[1-(N’-hydroxycarbamimidoyl)propan-2-yl]carbamate: Similar in structure but lacks the N-methyl group.
tert-butyl N-[1-(N’-hydroxycarbamimidoyl)propan-2-yl]-N-ethylcarbamate: Similar but contains an ethyl group instead of a methyl group.
Uniqueness
tert-butyl N-[1-(N’-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. The presence of the N-methyl group enhances its stability and reactivity compared to similar compounds .
Biological Activity
tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate, also known by its CAS number 1251422-95-3, is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure that may influence its interactions with biological targets, leading to various pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C9H19N3O3
- Molecular Weight : 217.27 g/mol
- CAS Number : 1251422-95-3
The compound contains a tert-butyl group, a hydroxycarbamimidoyl moiety, and an N-methyl group which contribute to its biological properties. The presence of these functional groups suggests potential interactions with enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The compound is known to interact with active sites of target proteins, leading to the inhibition of catalytic activity. This mechanism can result in various biological effects, including:
- Inhibition of Acetylcholinesterase (AChE) : Similar compounds have shown the ability to inhibit AChE, which is crucial for neurotransmitter regulation. Inhibition can lead to increased levels of acetylcholine, affecting synaptic transmission .
- Potential Anticancer Activity : The compound may influence cellular processes such as apoptosis and cell cycle regulation through its interaction with mitotic proteins .
In Vitro Studies
Recent studies have demonstrated the inhibitory effects of related carbamates on AChE and butyrylcholinesterase (BChE). For example, derivatives showed IC50 values ranging from 1.60 to 311.0 µM for AChE inhibition, indicating varying degrees of potency .
Case Studies
- Cancer Cell Lines : In a study involving centrosome-amplified cancer cells, compounds similar to this compound were tested for their ability to induce multipolar mitotic spindles. Results indicated that certain inhibitors led to significant increases in multipolarity in treated cells, suggesting potential for anticancer applications .
- Neuroprotective Effects : Compounds with structural similarities have been explored for neuroprotective effects against neurodegenerative diseases by inhibiting cholinesterases, thus enhancing cognitive function .
Data Table: Biological Activity Summary
Study Type | Target Enzyme | IC50 (µM) | Observations |
---|---|---|---|
In Vitro AChE Inhibition | Acetylcholinesterase | 1.60 - 311.0 | Varying inhibition across different derivatives |
Cancer Cell Study | HSET (KIFC1) | Micromolar range | Induced multipolarity in centrosome-amplified cells |
Neuroprotective Study | Butyrylcholinesterase | Not specified | Potential enhancement of cognitive function |
Properties
IUPAC Name |
tert-butyl N-[(4Z)-4-amino-4-hydroxyiminobutan-2-yl]-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O3/c1-7(6-8(11)12-15)13(5)9(14)16-10(2,3)4/h7,15H,6H2,1-5H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBISIYPNCVILR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=NO)N)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C/C(=N/O)/N)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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